ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique triazatricyclo structure, which includes multiple rings and functional groups. The presence of the trifluoromethyl group adds to its chemical stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common method includes the alkylation reaction of a precursor compound with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the use of trifluoromethyl-β-diketones in the presence of N-bromosuccinimide (NBS) to achieve regioselective synthesis .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable protocols that utilize easily available starting reactants. The process often emphasizes atom economy and the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium azide or NBS.
Common Reagents and Conditions
Common reagents used in these reactions include propargyl bromide, sodium azide, and NBS. Reaction conditions often involve dry solvents like acetone and the use of anhydrous potassium carbonate as a base .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of trifluoromethyl-β-diketones can lead to the formation of regioisomeric triazoles .
Scientific Research Applications
Ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as DNA. The compound binds to the minor groove of double-helical DNA, forming a stable complex through static quenching . This interaction can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles: These compounds also contain the trifluoromethyl group and exhibit similar DNA-binding properties.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares structural similarities and exhibits a wide spectrum of biological activities.
Uniqueness
Ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex triazatricyclo structure and the presence of multiple functional groups
Properties
Molecular Formula |
C23H17F3N4O4 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
ethyl 7-methyl-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C23H17F3N4O4/c1-3-34-22(33)15-12-14-18(27-17-10-6-7-11-30(17)21(14)32)29(2)19(15)28-20(31)13-8-4-5-9-16(13)23(24,25)26/h4-12H,3H2,1-2H3 |
InChI Key |
BQHBRAVJWLTEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4C(F)(F)F)C |
Origin of Product |
United States |
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